molecular formula C18H29N3O B11801524 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine

4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine

Cat. No.: B11801524
M. Wt: 303.4 g/mol
InChI Key: NEMOWILWBKWSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound that features a morpholine ring attached to a pyridine ring, which is further substituted with a butylpiperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by its attachment to the pyridine ring. The morpholine ring is then introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)piperazine
  • 4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)pyrrolidine

Uniqueness

4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(3-(1-Butylpiperidin-2-yl)pyridin-2-yl)morpholine, with the CAS number 1352538-69-2, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, relevant research findings, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H29N3O, with a molecular weight of 303.45 g/mol. The compound features a morpholine ring, a pyridine moiety, and a butylpiperidine substituent, which collectively contribute to its pharmacological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC18H29N3O
Molecular Weight303.45 g/mol
CAS Number1352538-69-2
Chemical StructureChemical Structure

Pharmacological Profile

Research indicates that this compound may exhibit significant activity as an antagonist at metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological disorders. Studies have shown that mGluR5 antagonists can modulate synaptic transmission and may be beneficial in conditions such as anxiety, depression, and schizophrenia .

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It has been observed to influence G protein-coupled receptor (GPCR) signaling pathways, particularly affecting the Gi protein pathway while inhibiting β-arrestin recruitment . This biased signaling could provide therapeutic advantages by minimizing side effects associated with traditional receptor activation.

Case Studies and Experimental Findings

  • Study on mGluR5 Antagonism :
    • A study demonstrated that compounds similar to this compound showed effective antagonism at mGluR5 receptors, leading to reduced anxiety-like behavior in animal models .
    • The compound was characterized by high selectivity for mGluR5 over other glutamate receptor subtypes.
  • Neuropharmacological Evaluation :
    • In preclinical trials, the compound exhibited promising results in reducing symptoms related to anxiety and depression in rodent models. The mechanism was attributed to its ability to modulate glutamatergic transmission .
  • Potential for CNS Disorders :
    • Given its pharmacological profile, this compound is being investigated for potential use in treating central nervous system (CNS) disorders such as schizophrenia and mood disorders. Its ability to selectively target mGluR5 makes it a candidate for further development .

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

4-[3-(1-butylpiperidin-2-yl)pyridin-2-yl]morpholine

InChI

InChI=1S/C18H29N3O/c1-2-3-10-20-11-5-4-8-17(20)16-7-6-9-19-18(16)21-12-14-22-15-13-21/h6-7,9,17H,2-5,8,10-15H2,1H3

InChI Key

NEMOWILWBKWSFX-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCCC1C2=C(N=CC=C2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.